N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .
Industrial Production Methods
Industrial production of thiophene derivatives can involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reagents and conditions for these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide involves its interaction with molecular targets and pathways. Thiophene derivatives can interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene compounds act as voltage-gated sodium channel blockers, which can affect nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other thiophene derivatives .
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,3)12(16)14-8-11(17-6-5-15)10-4-7-18-9-10/h4,7,9,11,15H,5-6,8H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGRPHFUSZHJAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CSC=C1)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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